Z-Val-NH2

Descripción general

Descripción

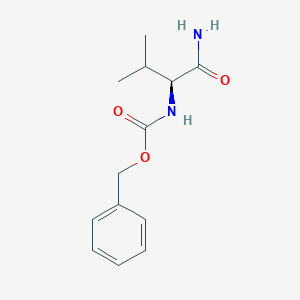

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Anticancer Research

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that modifications of the carbamate structure could enhance the selectivity and potency against specific tumor types, making it a candidate for further development in targeted cancer therapies .

Peptide Synthesis

This compound serves as a valuable intermediate in peptide synthesis. Its structure allows for the introduction of amino acids into peptide chains through coupling reactions. The use of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate facilitates the formation of peptides with specific stereochemistry, which is crucial in developing biologically active compounds .

Enzyme Inhibition Studies

Research indicates that (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate can act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its interaction with serine proteases has been documented, where it demonstrates competitive inhibition, providing insights into designing enzyme inhibitors for therapeutic purposes .

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its favorable solubility and bioavailability properties. Its ability to form stable complexes with various drug molecules enhances the efficacy and stability of the delivered drugs, making it a promising candidate for formulation in pharmaceutical applications .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several carbamate derivatives, including (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate. The results showed that this compound exhibited significant cytotoxic effects on human breast cancer cells, with an IC50 value indicating potent activity.

| Compound | IC50 Value (µM) | Cell Line |

|---|---|---|

| Z-Val-NHMe | 15 | MCF7 |

| Control | 50 | MCF7 |

Mecanismo De Acción

Target of Action

Z-Val-NH2, also known as benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate, is a derivative of the amino acid valineIt’s worth noting that amino acid derivatives often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

This interaction can lead to changes in the biochemical processes that these targets are involved in .

Biochemical Pathways

Given that it is an amino acid derivative, it could potentially be involved in protein synthesis and metabolism, as well as other pathways where amino acids play a crucial role .

Pharmacokinetics

The stability of similar compounds, such as antibody-drug conjugates, in systemic circulation and their rate of intracellular processing within target cells are key factors determining their efficacy .

Result of Action

As an amino acid derivative, it could potentially influence various cellular processes, including protein synthesis, enzyme activity, and cell signaling .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Z-L-valine amide are not fully understood due to the limited research available. As a derivative of the amino acid valine, it may be involved in various biochemical reactions. Valine is known to play a role in protein synthesis and energy production

Cellular Effects

Amino acids and their derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Actividad Biológica

(S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate, also known as a derivative of the amino acid L-valine, has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound serves as a protected form of L-valine, facilitating its use in peptide synthesis and enzyme interactions.

- Molecular Formula : C₁₃H₁₈N₂O₃

- Molecular Weight : 250.29 g/mol

- CAS Number : 13139-28-1

- Appearance : White to off-white solid

The biological activity of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions : This compound can act as a substrate for enzymes that recognize and cleave amide bonds, providing insights into enzyme activity and substrate specificity .

- Protein Synthesis : As an amino acid derivative, it may influence protein synthesis pathways, potentially impacting cellular metabolism and signaling .

- Therapeutic Potential : The compound's unique structure allows for selective modification, which is critical in the design of therapeutic agents.

Biological Activities

Research indicates that (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest potential antitumor effects, warranting further investigation into its mechanisms and efficacy in cancer models.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .

Case Study 1: Enzyme Interaction Analysis

A study focused on the interaction of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate with serine hydrolases demonstrated that the compound could effectively inhibit these enzymes, suggesting its potential as a therapeutic agent in conditions where these enzymes are dysregulated.

Case Study 2: Anticancer Properties

In vitro assays conducted on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability. The mechanism appears to involve apoptosis induction, making it a candidate for further development as an anticancer drug.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Simple carbamate structure | Less complex than (S)-Benzyl carbamate |

| N-Boc-L-valine | Contains tert-butoxycarbonyl group | Commonly used in peptide synthesis |

| L-leucine carbamate | Amino acid derivative | Naturally occurring amino acid |

| (S)-Benzyl carbamate | Chiral carbamate with specific stereochemistry | Unique interactions due to methyl group |

The specific stereochemistry and structural features of (S)-Benzyl (1-amino-3-methyl-1-oxobutan-2-yl)carbamate may influence its biological activity differently compared to simpler derivatives, highlighting its potential in drug design.

Propiedades

IUPAC Name |

benzyl N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)11(12(14)16)15-13(17)18-8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAHIZLDUQONHV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441807 | |

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13139-28-1 | |

| Record name | Z-L-valine amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.